Superior Photosynthesis-Inhibiting Activity Among 5-tert-Butyl-6-chloro-N-benzyl Congeners
In the 2012 series of 12 substituted N-benzylpyrazine-2-carboxamides, compound 9 (N-benzyl-5-tert-butyl-6-chloro) exhibited the most potent inhibition of photosynthetic electron transport in spinach chloroplasts, with an IC₅₀ of 7.4 µmol/L. This is 4.9-fold more potent than the 3-trifluoromethylbenzyl analog (compound 10, IC₅₀ = 36.3 µmol/L), 1.8-fold more potent than the 4-chlorobenzyl analog (compound 11, IC₅₀ = 13.4 µmol/L), and 16.4-fold more potent than the 4-methoxybenzyl analog (compound 12, IC₅₀ = 121.6 µmol/L). The compound was one of only two in the series judged to possess non-moderate activity [1].
| Evidence Dimension | IC₅₀ against oxygen evolution rate in spinach chloroplasts (Spinacia oleracea L.) |
|---|---|
| Target Compound Data | 7.4 µmol/L |
| Comparator Or Baseline | Compound 10: 36.3 µmol/L; Compound 11: 13.4 µmol/L; Compound 12: 121.6 µmol/L; DCMU standard: 1.9 µmol/L |
| Quantified Difference | 1.8-fold to 16.4-fold more potent than closest 5-tert-butyl-6-chloro-N-benzyl analogs |
| Conditions | In vitro spinach chloroplast assay; compounds dissolved in DMSO; IC₅₀ determined from dose-response curves (Jampilek et al., 2012). |
Why This Matters
A researcher selecting a chemical probe for photosynthesis inhibition studies can choose this compound over close analogs to achieve substantially higher potency, reducing the amount of compound needed and improving assay sensitivity.
- [1] Jampilek J, Dolezal M, Kunes J, et al. Molecules. 2012;17(11):13183-13198. Table 1. View Source
